molecular formula C17H15NO3 B11844058 4-(4-Methylbenzoylmethyl)-2H-1,4-benzoxazin-3(4H)-one

4-(4-Methylbenzoylmethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11844058
M. Wt: 281.30 g/mol
InChI Key: CLNLUFQHPGUWBR-UHFFFAOYSA-N
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Description

4-(2-oxo-2-(p-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that belongs to the class of oxazinones This compound is characterized by its unique structure, which includes a benzo[b][1,4]oxazine ring fused with a ketone and a p-tolyl group

Preparation Methods

The synthesis of 4-(2-oxo-2-(p-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of p-tolualdehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the oxazine ring. The final step involves oxidation to introduce the ketone functionality .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-oxo-2-(p-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

4-(2-oxo-2-(p-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-oxo-2-(p-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 4-(2-oxo-2-(p-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one include other oxazinones and related heterocyclic compounds. These compounds share structural similarities but differ in their functional groups and reactivity. For example:

    4-(2-oxo-2-phenylethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-(2-oxo-2-(m-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.

The uniqueness of 4-(2-oxo-2-(p-tolyl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications in research and industry.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazin-3-one

InChI

InChI=1S/C17H15NO3/c1-12-6-8-13(9-7-12)15(19)10-18-14-4-2-3-5-16(14)21-11-17(18)20/h2-9H,10-11H2,1H3

InChI Key

CLNLUFQHPGUWBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C32

Origin of Product

United States

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